

AZD4547: An In-Depth Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Tyvpanasf*
Cat. No.: *B12380052*

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Abstract

AZD4547 is a potent and selective, ATP-competitive small molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy. This document provides a comprehensive technical overview of AZD4547, including its mechanism of action, preclinical and clinical data, and key experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

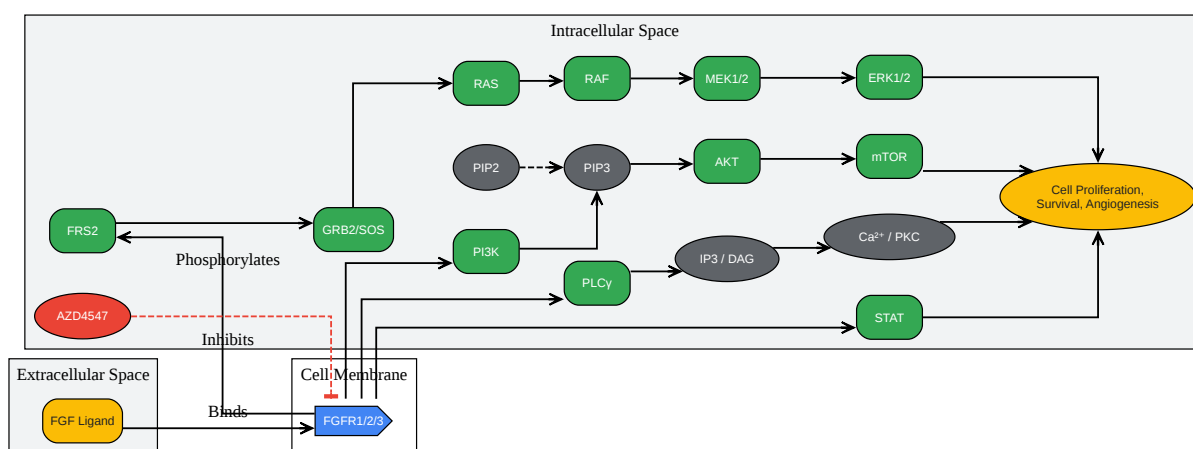
Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Genetic alterations in FGFRs, such as gene amplification, activating mutations, and chromosomal translocations, can lead to aberrant signaling and contribute to tumorigenesis. AZD4547 has been developed to selectively target tumors with these FGFR aberrations.

Mechanism of Action

AZD4547 competitively binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathways affected by AZD4547 inhibition include the Ras/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation. By blocking these pathways, AZD4547 can induce cell cycle arrest, apoptosis, and inhibit tumor growth. While highly selective for FGFR1/2/3, AZD4547 has also been shown to have off-target activity against TRKA, B, and C kinases at higher concentrations.

Signaling Pathway Diagram



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Caption: AZD4547 inhibits FGFR1/2/3, blocking downstream signaling pathways.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

Target Kinase	IC ₅₀ (nM)	Reference
FGFR1	0.2	[1]
FGFR2	2.5	[1]
FGFR3	1.8	[1]
FGFR4	165	[1]
VEGFR2 (KDR)	>1000	
TRKA	18.7	
TRKB	22.6	
TRKC	2.9	

Table 2: Anti-proliferative Activity of AZD4547 in Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	GI ₅₀ (μM)	Reference
NCI-H1581	Non-Small Cell Lung	FGFR1 Amplification	0.003	[2]
DMS114	Non-Small Cell Lung	FGFR1 Amplification	0.111	
SNU-16	Gastric	FGFR2 Amplification	~0.02	
KATO-III	Gastric	FGFR2 Amplification	~0.03	
RT-112	Bladder	FGFR3 Mutation	~0.1	
KMS-11	Multiple Myeloma	FGFR3 Translocation	~0.05	
OVCAR8	Ovarian	Not specified	~10	
ES2	Ovarian	Not specified	~11	

Experimental Protocols

Western Blot Analysis

Objective: To assess the phosphorylation status of FGFR and downstream signaling proteins following AZD4547 treatment.

Methodology:

- **Cell Lysis:** Cells are seeded and treated with varying concentrations of AZD4547. Post-treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT) are incubated overnight at 4°C. After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assays

Objective: To determine the anti-proliferative effect of AZD4547 on cancer cell lines.

Methodology (MTT Assay):

- Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a range of AZD4547 concentrations for 48-72 hours.
- MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal growth inhibitory concentration (GI₅₀) is calculated from the dose-response curves.

In Vivo Xenograft Studies

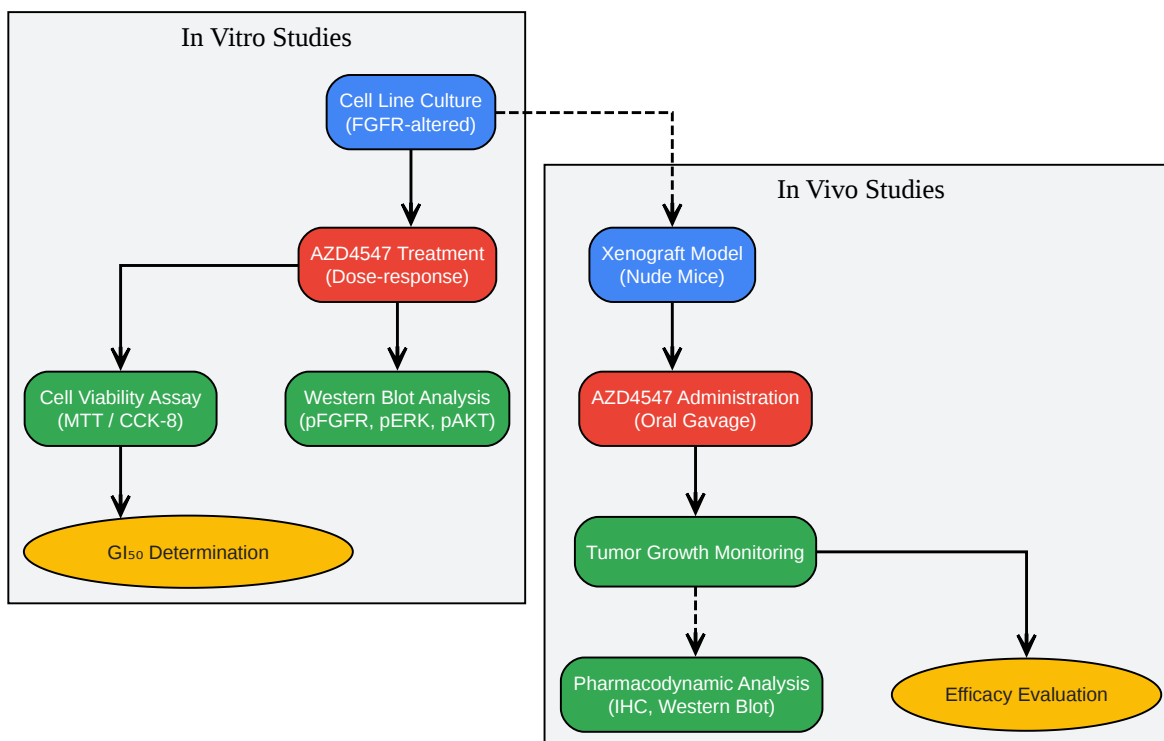
Objective: To evaluate the anti-tumor efficacy of AZD4547 in a preclinical animal model.

Methodology:

- Animal Model: Female athymic nude mice (6-8 weeks old) are used.

- **Tumor Implantation:** Cancer cells with known FGFR alterations are suspended in Matrigel and injected subcutaneously into the flank of the mice.
- **Treatment:** Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. AZD4547 is administered orally (e.g., by gavage) at various doses and schedules. The control group receives the vehicle.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow Diagram



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Caption: Preclinical evaluation workflow for AZD4547.

Mechanisms of Resistance

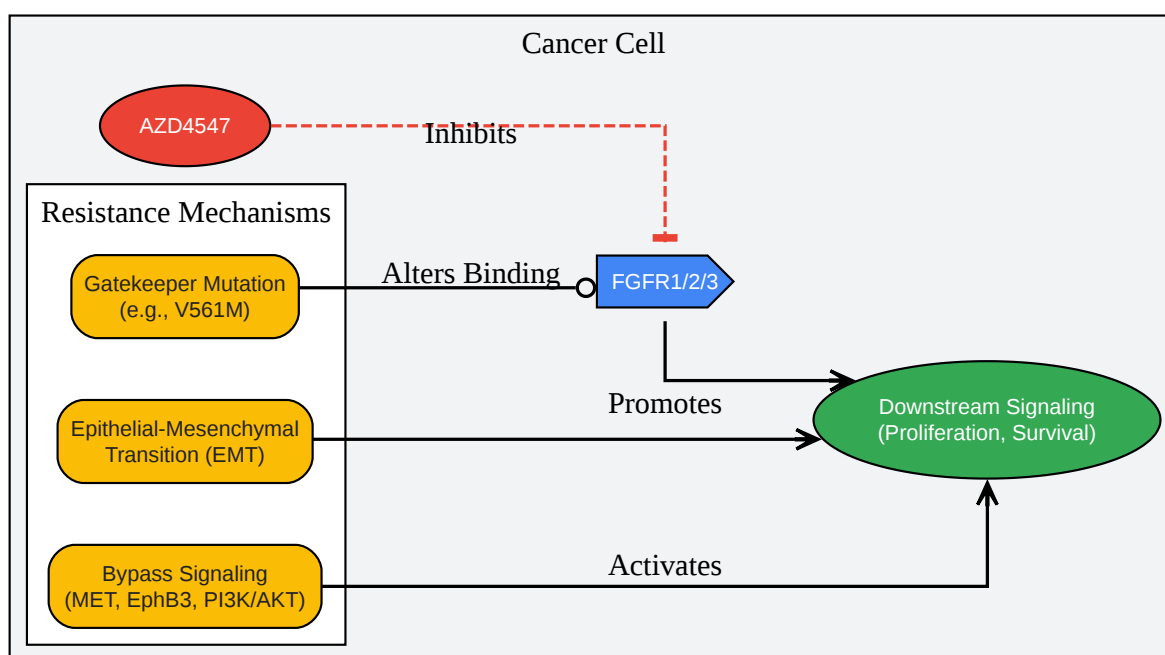
Acquired resistance to AZD4547 is a significant clinical challenge. Several mechanisms have been identified:

- **Gatekeeper Mutations:** Secondary mutations in the FGFR kinase domain, such as V561M in FGFR1 and V555M in FGFR3, can reduce the binding affinity of AZD4547.
- **Bypass Signaling:** Activation of alternative signaling pathways can circumvent the FGFR blockade. This includes the upregulation of other receptor tyrosine kinases like MET, EphB3,

and ERBB2/3, or downstream activation of the PI3K/AKT/mTOR pathway.

- Epithelial-Mesenchymal Transition (EMT): Cancer cells can undergo EMT, a process that confers a more invasive and drug-resistant phenotype.

Resistance Mechanisms Diagram



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- [2. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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